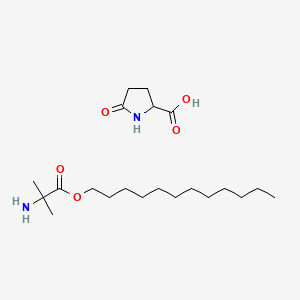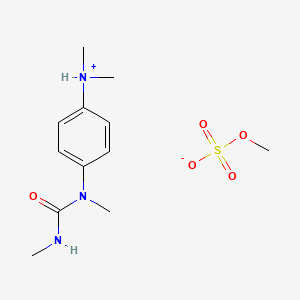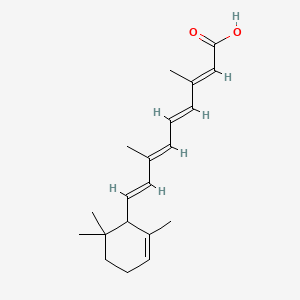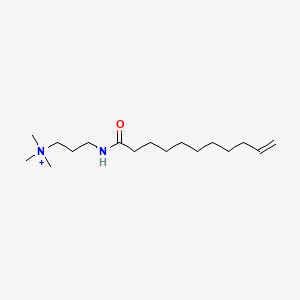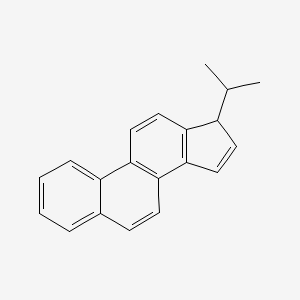
17-Isopropyl-17H-cyclopenta(a)phenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-Isopropyl-17H-cyclopenta(a)phenanthrene is a polycyclic aromatic hydrocarbon with a complex structureThe compound’s molecular formula is C17H12, and it has a molecular weight of 216.2772 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17-Isopropyl-17H-cyclopenta(a)phenanthrene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting with 15,16-dihydro-11-methoxycyclopenta(a)phenanthren-17-one, various isomeric analogues can be synthesized .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and available resources.
Analyse Des Réactions Chimiques
Types of Reactions: 17-Isopropyl-17H-cyclopenta(a)phenanthrene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxygenated derivatives, while reduction reactions may produce different hydrocarbon analogues .
Applications De Recherche Scientifique
17-Isopropyl-17H-cyclopenta(a)phenanthrene has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons. In biology and medicine, it is investigated for its potential carcinogenic properties and its role in the development of certain diseases . Additionally, the compound has industrial applications, particularly in the synthesis of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 17-Isopropyl-17H-cyclopenta(a)phenanthrene involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and other cellular components, leading to various biological effects. The exact pathways involved depend on the specific context and conditions of exposure .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 17-Isopropyl-17H-cyclopenta(a)phenanthrene include other polycyclic aromatic hydrocarbons such as 16,17-dihydro-11-methoxy-15H-cyclopenta(a)phenanthrene and its various isomeric analogues .
Uniqueness: What sets this compound apart from other similar compounds is its unique isopropyl group, which can influence its chemical reactivity and biological activity
Propriétés
Numéro CAS |
5830-63-7 |
|---|---|
Formule moléculaire |
C20H18 |
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
17-propan-2-yl-17H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C20H18/c1-13(2)15-9-10-20-17(15)11-12-18-16-6-4-3-5-14(16)7-8-19(18)20/h3-13,15H,1-2H3 |
Clé InChI |
OVSLQXDFLSJCSH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1C=CC2=C1C=CC3=C2C=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


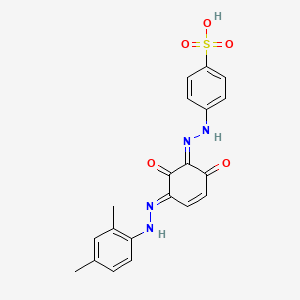


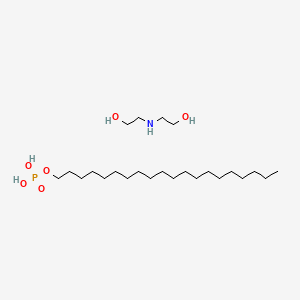
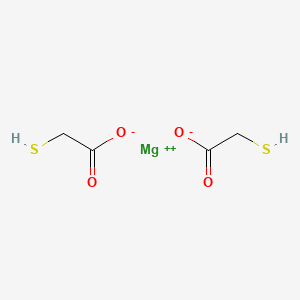
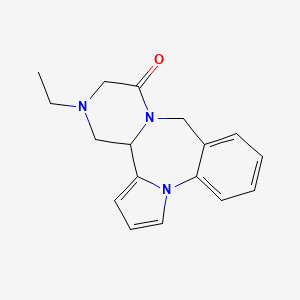
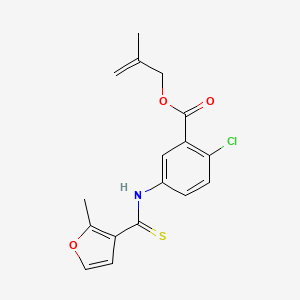
![3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol](/img/structure/B12690540.png)
